molecular formula C23H39NO B1586956 N-hexadecylbenzamide CAS No. 82684-41-1

N-hexadecylbenzamide

Cat. No. B1586956
CAS RN: 82684-41-1
M. Wt: 345.6 g/mol
InChI Key: SYMHECFNEKMWIA-UHFFFAOYSA-N
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Description

N-Hexadecylbenzamide is a chemical compound with the molecular formula C23H39NO . It contains a total of 64 bonds, including 25 non-H bonds, 7 multiple bonds, 16 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aromatic) .


Synthesis Analysis

Benzamides, such as N-hexadecylbenzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . Another approach involves retrosynthetic analysis, a technique frequently applied in organic synthesis .


Molecular Structure Analysis

The molecular structure of N-hexadecylbenzamide can be analyzed using high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions .


Chemical Reactions Analysis

The chemical reactions involving N-hexadecylbenzamide can be studied using various electroanalytical tools . Precipitation gravimetry is another analytical technique that uses a precipitation reaction to separate ions from a solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-hexadecylbenzamide can be predicted using deep learning models . These models can conduct a preliminary screening of chemical compounds in-silico .

Scientific Research Applications

Antineoplastic Activity

N-hexadecylbenzamide derivatives, such as Hexadecylphosphocholine (He-PC), have shown significant antineoplastic (anti-cancer) activity. Studies have demonstrated their effectiveness in inhibiting the growth of leukemia cell lines and breast cancer cells. For example, He-PC was found to be effective in treating rat mammary carcinomas and showed promising results in a clinical pilot study for breast cancer patients with skin involvement, without notable side effects or hematotoxic effects (Unger et al., 1989).

Polyimide Nanocomposites

4-Amino-N-hexadecylbenzamide-graphene sheets (AHB-GSs), a derivative of N-hexadecylbenzamide, have been utilized in the development of polyimide (PI) nanocomposite films. These films exhibit improved properties like thermal expansion, gas permeation, and electrical and thermal conductivities, making them potentially useful in various industrial applications (Ju & Chang, 2015).

Antidiabetic Activities

Studies on n-hexane extracts, which include compounds like N-hexadecylbenzamide, have shown antidiabetic activities. Research on extracts from the peels of Artocarpus camansi Blanco fruit demonstrated significant activity in reducing blood glucose levels in mice, highlighting potential therapeutic applications (Nasution et al., 2018).

Biosensor Development

N-hexadecylbenzamide derivatives have been used in the development of high-sensitivity biosensors. For instance, a study on a biosensor modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam showed promising results. These biosensors could have significant applications in clinical and pharmaceutical analysis (Karimi-Maleh et al., 2014).

Environmental and Safety Applications

Hexanal, a compound related to N-hexadecylbenzamide, has been evaluated for improving the safety of fresh-sliced apples. Studies have shown that hexanal can significantly inhibit pathogenic microorganisms like E. coli and Listeria monocytogenes, suggesting its potential use for enhancing the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Safety And Hazards

N-Hexadecylbenzamide should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-hexadecylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHECFNEKMWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391446
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexadecylbenzamide

CAS RN

82684-41-1
Record name N-hexadecylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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